1-(5-Chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an imidazole ring attached to an ethanone group
Preparation Methods
The synthesis of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-thiophene and imidazole as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an ethanone bridge between the thiophene and imidazole rings. This can be achieved through a series of steps including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups
Comparison with Similar Compounds
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-chloro-2-thiophenecarboxaldehyde and 5-chloro-2-thiophen-2-yl-7,8-dihydroquinoline-6-carboxamides share structural similarities.
Uniqueness: The presence of both thiophene and imidazole rings in 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone provides unique electronic and steric properties that can influence its reactivity and biological activity
This comprehensive overview highlights the significance of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
27088-04-6 |
---|---|
Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-2-1-8(14-9)7(13)5-12-4-3-11-6-12/h1-4,6H,5H2 |
InChI Key |
GPWSYLSQKVUENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.